(Z)-2-(3,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
This compound features a benzofuran-3(2H)-one core substituted with a 3,4-dimethoxybenzylidene group at position 2 and a dimethylamino-methyl group at position 5.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(2)11-14-15(22)7-6-13-19(23)18(26-20(13)14)10-12-5-8-16(24-3)17(9-12)25-4/h5-10,22H,11H2,1-4H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROSLZDXBVFUFW-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(3,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, commonly referred to as a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a benzofuran core with additional functional groups that enhance its biological activity. The presence of methoxy groups and a dimethylaminomethyl substituent contributes to its pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one in focus have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β by substantial margins. A study highlighted that certain benzofuran derivatives could inhibit NF-κB activity in macrophage cells, leading to decreased inflammation markers .
| Inflammatory Cytokine | Reduction (%) |
|---|---|
| TNF-α | 93.8 |
| IL-1β | 98 |
| IL-8 | 71 |
2. Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The DPPH scavenging activity of the compound has been evaluated against ascorbic acid, revealing that while it exhibits some antioxidant activity, it is less potent than ascorbic acid at lower concentrations.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 17.93 ± 2.1 |
| 50 | 14.02 ± 1.8 |
| 100 | 11.59 ± 1.8 |
| 200 | 23 ± 2.5 |
| 500 | 50 ± 2.3 |
| 1000 | 84.4 ± 2.7 |
3. Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. For example, a related benzofuran compound showed inhibition rates of over 70% against multiple cancer types including non-small cell lung cancer and melanoma .
| Cancer Cell Line | Inhibition Rate (%) |
|---|---|
| NCI-H460 (Lung cancer) | 80.92 |
| MDA-MB-435 (Melanoma) | 50.64 |
| HCT-116 (Colon cancer) | 72.14 |
Mechanistic Insights
The biological activities of the compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The inhibition of NF-κB signaling is particularly noteworthy as this pathway plays a critical role in inflammatory responses and tumorigenesis.
Case Study: In Vivo Efficacy
In an animal model studying the anti-inflammatory effects of similar benzofuran derivatives, significant reductions in paw edema were observed following administration of the compound, correlating with decreased levels of inflammatory mediators in serum samples . This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to five analogs (Table 1), focusing on substituent effects:
Table 1: Structural Comparison of Benzofuran Derivatives
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical and Bioavailability Data
*SAS: Synthetic Accessibility Score (lower = easier to synthesize).
Research Findings
- Bioavailability and Solubility: The target compound’s dimethylamino and dimethoxy groups balance polarity and lipophilicity, achieving a bioavailability score (0.55–0.56) comparable to dihydroxy analogs but with improved metabolic stability over hydroxyl-rich derivatives .
- Binding Affinity: Docking studies suggest the dimethylamino group enhances interactions with charged residues in enzymatic pockets, outperforming diethylamino and fluorinated analogs in theoretical binding energy calculations .
- Synthetic Viability : The target’s SAS (~3.0) is higher than dihydroxy analogs (SAS 1.5) due to its complex substituents but remains more accessible than benzodithiazine derivatives (SAS 4.8) .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
- The synthesis typically involves condensation reactions between a benzofuran precursor (e.g., 6-hydroxybenzofuran-3(2H)-one) and substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde). Base catalysts like NaOH or K₂CO₃ in ethanol/methanol are critical for facilitating the formation of the benzylidene moiety .
- Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography ensures intermediate purity. Yields depend on temperature control (60–80°C) and solvent selection .
Q. Which spectroscopic methods are essential for confirming structural integrity?
- 1H/13C NMR : Assigns proton environments (e.g., dimethylamino methyl at δ 2.2–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms stereochemistry of the Z-isomer .
- IR Spectroscopy : Identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What functional groups dictate the compound’s reactivity and bioactivity?
- The hydroxyl group at C6 enables hydrogen bonding with biological targets, while the dimethylamino methyl group at C7 enhances solubility and interaction with cellular membranes .
- The 3,4-dimethoxybenzylidene moiety influences π-π stacking in enzyme binding pockets .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions. Ethanol/water mixtures balance reactivity and purity .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or enzymatic catalysts can reduce reaction times and improve regioselectivity .
Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with halogens) to isolate bioactive moieties .
Q. How can computational modeling predict the stability of the Z-isomer in solution?
- Density Functional Theory (DFT) : Calculates energy differences between Z and E isomers. The Z-configuration is typically more stable due to reduced steric hindrance between the benzylidene and benzofuran groups .
- Molecular Dynamics (MD) Simulations : Predict solvation effects and isomerization kinetics in aqueous/organic solvents .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. The dimethylamino group may protonate at low pH, altering stability .
- Forced Degradation : Expose to heat/light and analyze products via LC-MS to identify vulnerable functional groups (e.g., hydroxyl oxidation) .
Key Challenges and Solutions
- Low Synthetic Yields : Optimize stoichiometry (1:1.2 molar ratio of benzofuran to aldehyde) and use inert atmospheres to prevent oxidation .
- Data Reproducibility : Validate NMR spectra against published databases (e.g., PubChem) and share raw data via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
